2-(2,4-dimethylphenyl)-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide
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Overview
Description
2-(2,4-dimethylphenyl)-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide is a complex organic compound that belongs to the class of oxadiazole derivatives
Mechanism of Action
Target of Action
Compounds with a similar 3,4,5-trimethoxyphenyl fragment have been shown to interact with microtubules and the Epidermal Growth Factor Receptor (EGFR) .
Mode of Action
and inhibit EGFR. The 3,4,5-trimethoxyphenyl fragment plays a vital role in binding via hydrophobic interactions .
Biochemical Pathways
Microtubule destabilization can disrupt mitotic spindle formation during cell division , and EGFR inhibition can disrupt key signaling pathways involved in cell growth and proliferation .
Result of Action
Disruption of microtubule dynamics can lead to mitotic arrest of rapidly dividing cancer cells and apoptosis-driven cancer cell death . Inhibition of EGFR can lead to the inhibition of the growth and prognosis of cancer cells .
Preparation Methods
The synthesis of 2-(2,4-dimethylphenyl)-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the oxadiazole ring: This can be achieved by reacting hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Acylation: The oxadiazole intermediate is then acylated with 2-(2,4-dimethylphenyl)acetyl chloride to form the final product.
Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency.
Chemical Reactions Analysis
2-(2,4-dimethylphenyl)-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the oxadiazole ring, using reagents like sodium hydride or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-(2,4-dimethylphenyl)-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: Studies have shown its potential as an antimicrobial and anticancer agent.
Medicine: It is being researched for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: This compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Comparison with Similar Compounds
Similar compounds to 2-(2,4-dimethylphenyl)-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide include other oxadiazole derivatives. These compounds share the oxadiazole ring structure but differ in their substituents, leading to variations in their biological activities and applications. Some examples include:
- 2-(2,4-dimethylphenyl)-N-(5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide
- 2-(2,4-dimethylphenyl)-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazol-2-yl)acetamide
The uniqueness of this compound lies in its specific substituents, which can influence its reactivity and biological activity.
Properties
IUPAC Name |
2-(2,4-dimethylphenyl)-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O5/c1-12-6-7-14(13(2)8-12)11-18(25)22-21-24-23-20(29-21)15-9-16(26-3)19(28-5)17(10-15)27-4/h6-10H,11H2,1-5H3,(H,22,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCIACAFPCYSIHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CC(=O)NC2=NN=C(O2)C3=CC(=C(C(=C3)OC)OC)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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